molecular formula C12H14O B1352595 1-Phenylcyclopentanecarbaldehyde CAS No. 21573-69-3

1-Phenylcyclopentanecarbaldehyde

Cat. No. B1352595
Key on ui cas rn: 21573-69-3
M. Wt: 174.24 g/mol
InChI Key: KZCVVVIPPHGCOH-UHFFFAOYSA-N
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Patent
US04131623

Procedure details

In starting the procedure, to a 250 ml (3-necked, round bottom) flask equipped with a nitrogen inlet tube, a rubber septum and a magnetic stirrer is added 100 ml tetrahydrofuran solution of 5.64 g (0.04 mole) of 2, benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine. The mixture is cooled to -78° C and 0.044 mole of normal butyllithium disssolved in hexane is slowly added.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
5.64 g
Type
reactant
Reaction Step One
[Compound]
Name
benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.044 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9]>CCCCCC>[C:3]1([C:4]2([CH:5]=[O:1])[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:2]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
2
Quantity
5.64 g
Type
reactant
Smiles
Name
benzyl-4,4,6-tetramethyl- 4,5-dihydro-1,3-oxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.044 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a 250 ml (3-necked, round bottom) flask equipped with a nitrogen inlet tube
ADDITION
Type
ADDITION
Details
is slowly added

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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